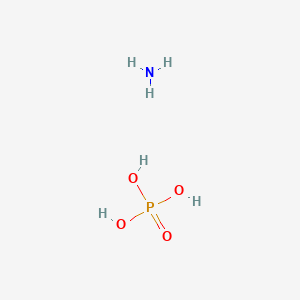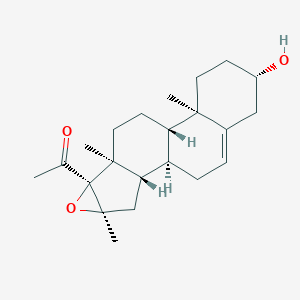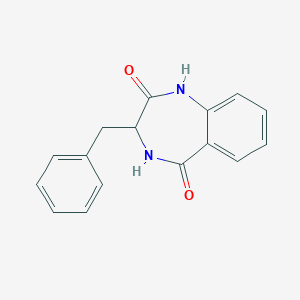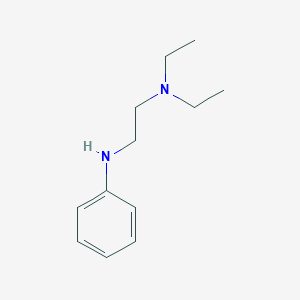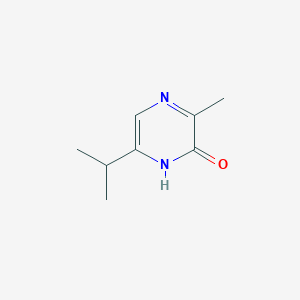
6-Isopropyl-3-methylpyrazin-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Isopropyl-3-methylpyrazin-2-ol, also known as IPMP, is a naturally occurring aroma compound found in various foods and beverages, including beer, coffee, and bread. It is a pyrazine derivative and has a unique odor resembling that of roasted coffee beans. IPMP has gained significant attention in scientific research due to its potential applications in various fields, including food industry, agriculture, and medicine.
Wirkmechanismus
The mechanism of action of 6-Isopropyl-3-methylpyrazin-2-ol is not fully understood. However, studies have shown that 6-Isopropyl-3-methylpyrazin-2-ol can interact with various receptors in the body, including the adenosine A1 receptor and the GABA-A receptor. It has also been shown to inhibit the activity of various enzymes, including acetylcholinesterase and xanthine oxidase.
Biochemische Und Physiologische Effekte
6-Isopropyl-3-methylpyrazin-2-ol has been shown to have various biochemical and physiological effects in the body. It has been shown to have antioxidant and anti-inflammatory properties, which can help protect the body from oxidative stress and inflammation. It has also been shown to have neuroprotective properties and can help protect the brain from damage caused by various neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6-Isopropyl-3-methylpyrazin-2-ol in lab experiments is its availability. 6-Isopropyl-3-methylpyrazin-2-ol is a naturally occurring compound and can be easily obtained from various sources. Another advantage is its stability. 6-Isopropyl-3-methylpyrazin-2-ol is a stable compound and can be stored for long periods without degradation. One limitation of using 6-Isopropyl-3-methylpyrazin-2-ol in lab experiments is its solubility. 6-Isopropyl-3-methylpyrazin-2-ol is not very soluble in water, which can make it difficult to use in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on 6-Isopropyl-3-methylpyrazin-2-ol. One direction is to further investigate its potential applications in medicine, particularly as a therapeutic agent for various diseases. Another direction is to study its potential as a natural pesticide in agriculture. Additionally, further research is needed to fully understand the mechanism of action of 6-Isopropyl-3-methylpyrazin-2-ol and its interactions with various receptors and enzymes in the body.
Synthesemethoden
6-Isopropyl-3-methylpyrazin-2-ol can be synthesized through various methods, including chemical synthesis, microbial synthesis, and enzymatic synthesis. Chemical synthesis involves the reaction of 2-methylpyrazine with isopropyl alcohol in the presence of a catalyst. Microbial synthesis involves the use of microorganisms such as Bacillus subtilis and Pseudomonas putida to produce 6-Isopropyl-3-methylpyrazin-2-ol through fermentation. Enzymatic synthesis involves the use of enzymes such as alcohol dehydrogenase and pyrazine oxidase to catalyze the reaction between 2-methylpyrazine and isopropyl alcohol.
Wissenschaftliche Forschungsanwendungen
6-Isopropyl-3-methylpyrazin-2-ol has been extensively studied for its potential applications in various fields, including food industry, agriculture, and medicine. In the food industry, 6-Isopropyl-3-methylpyrazin-2-ol is used as a flavoring agent in various food products, including coffee, bread, and beer. In agriculture, 6-Isopropyl-3-methylpyrazin-2-ol has been shown to have insecticidal properties and can be used as a natural pesticide. In medicine, 6-Isopropyl-3-methylpyrazin-2-ol has been shown to have antioxidant and anti-inflammatory properties and can be used as a potential therapeutic agent for various diseases.
Eigenschaften
CAS-Nummer |
125781-24-0 |
|---|---|
Produktname |
6-Isopropyl-3-methylpyrazin-2-ol |
Molekularformel |
C8H12N2O |
Molekulargewicht |
152.19 g/mol |
IUPAC-Name |
3-methyl-6-propan-2-yl-1H-pyrazin-2-one |
InChI |
InChI=1S/C8H12N2O/c1-5(2)7-4-9-6(3)8(11)10-7/h4-5H,1-3H3,(H,10,11) |
InChI-Schlüssel |
DRMJVADFOVCKSF-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(NC1=O)C(C)C |
Kanonische SMILES |
CC1=NC=C(NC1=O)C(C)C |
Synonyme |
2(1H)-Pyrazinone,3-methyl-6-(1-methylethyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



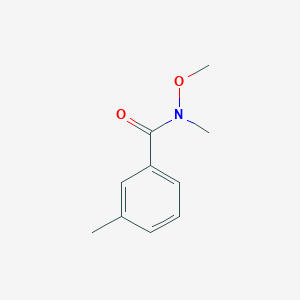
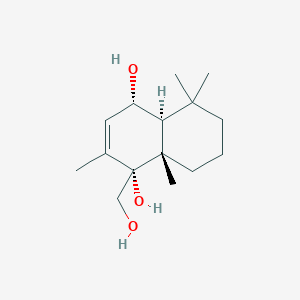
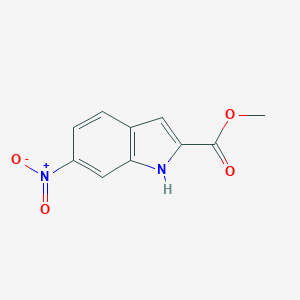
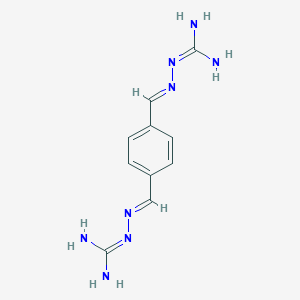
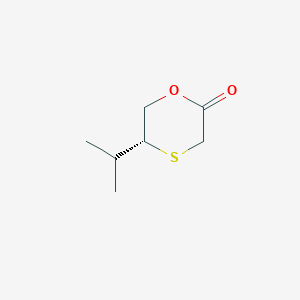
![1,3,5-Tris[(3-methylphenyl)phenylamino]benzene](/img/structure/B161342.png)
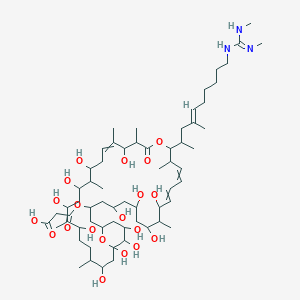
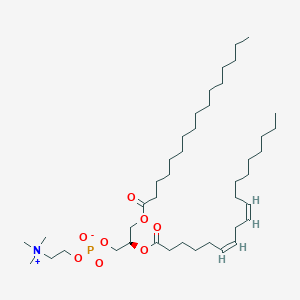
![Methyl (1R,3R,4S,5R)-3,4-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,5-dihydroxycyclohexane-1-carboxylate](/img/structure/B161347.png)
